1-(Oxiran-2-yl)prop-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
1-(oxiran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2 |
InChI Key |
YYUNQECXARGEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1CO1)O |
Origin of Product |
United States |
Structural Significance and Reactivity Profile of Epoxy Allylic Alcohol Architectures
The defining characteristic of 1-(oxiran-2-yl)prop-2-en-1-ol is the presence of two highly reactive functional groups: an epoxide and an allylic alcohol. This combination dictates its chemical behavior and renders it a valuable intermediate in organic synthesis.
The epoxide, a three-membered cyclic ether, is inherently strained and susceptible to ring-opening reactions by a wide range of nucleophiles. This reactivity allows for the introduction of various functionalities, leading to the formation of diols, amino alcohols, and ethers. wikipedia.org The allylic alcohol group, consisting of a hydroxyl group attached to a carbon adjacent to a double bond, can undergo reactions such as oxidation, reduction, and substitution.
The interplay between these two functional groups is a key aspect of the reactivity of epoxy-allylic alcohols. The hydroxyl group can direct the stereochemical outcome of reactions at the double bond, a principle famously exploited in the Sharpless epoxidation. wikipedia.org Conversely, the epoxide can influence reactions at the allylic alcohol. For instance, rhenium oxide-mediated transposition of the allylic alcohol can be coupled with trapping by the epoxide, leading to complex cascade reactions for the synthesis of polycyclic ethers. nih.gov
The reactivity of epoxy-allylic alcohols is also influenced by the reaction conditions and the catalysts employed. For example, vanadium-based catalysts show a high selectivity for the epoxidation of allylic alcohols, even in the presence of more substituted double bonds. wikipedia.org In contrast, chromium trioxide can lead to either epoxidation or oxidation to an enone, depending on the stereochemistry of the allylic alcohol. rsc.org
Historical Development and Key Discoveries in 1 Oxiran 2 Yl Prop 2 En 1 Ol Chemistry
The development of synthetic methods for epoxy-allylic alcohols has been a significant area of research in organic chemistry. A landmark achievement in this field was the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless, who was later awarded the Nobel Prize in Chemistry in 2001 for this work. wikipedia.orgtcichemicals.com This reaction provides a highly enantioselective route to 2,3-epoxyalcohols from primary and secondary allylic alcohols, using a titanium tetra(isopropoxide) catalyst, diethyl tartrate as a chiral ligand, and tert-butyl hydroperoxide as the oxidant. wikipedia.org
The Sharpless epoxidation has been widely applied in the total synthesis of numerous natural products, including saccharides, antibiotics, and pheromones. wikipedia.org A detailed procedure for the synthesis of a specific stereoisomer of 1-(oxiran-2-yl)prop-2-en-1-ol, (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol, using the Sharpless methodology has been published in Organic Syntheses. orgsyn.org
Beyond the Sharpless epoxidation, other methods for the synthesis of epoxy-allylic alcohols have been developed. These include the use of peracids like m-CPBA, although this method often results in lower stereoselectivity compared to metal-catalyzed approaches. wikipedia.org More recently, niobium-catalyzed epoxidations using hydrogen peroxide have emerged as a more environmentally friendly alternative. libretexts.org The transformation of epoxides back into allylic alcohols has also been explored, using reagents such as iodotrimethylsilane. iastate.edu
Stereochemical Complexity and Importance of Chirality in 1 Oxiran 2 Yl Prop 2 En 1 Ol Isomers
Asymmetric Synthesis of Enantiopure this compound
The generation of enantiomerically pure this compound is a key focus of synthetic efforts, employing strategies that range from catalytic asymmetric reactions to biocatalysis and the use of chiral auxiliaries.
Sharpless Asymmetric Epoxidation Protocols for Allylic Alcohols
The Sharpless-Katsuki asymmetric epoxidation (SAE) is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols. mdpi.com When applied to prochiral substrates like 1,4-pentadien-3-ol (B123337) (divinyl carbinol), the SAE accomplishes a desymmetrization of the two enantiotopic vinyl groups. orgsyn.orgnii.ac.jp This reaction typically utilizes a catalytic system composed of titanium(IV) isopropoxide and a chiral diethyl or diisopropyl tartrate (DET or DIPT), with an oxidant such as tert-butyl hydroperoxide (t-BuOOH) or cumene (B47948) hydroperoxide. orgsyn.orggoogle.com
The choice of tartrate enantiomer dictates the absolute configuration of the resulting epoxide. mdpi.com For 1,4-pentadien-3-ol, using (+)-diisopropyl L-tartrate ((+)-DIPT) directs the epoxidation to yield predominantly (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol. orgsyn.org A key feature of this specific reaction is that it combines an initial catalyst-controlled facial selectivity with a subsequent in-situ kinetic resolution. orgsyn.orgorgsyn.org The initially formed product has a good but not perfect enantiomeric excess (ee) of around 88%. orgsyn.orgorgsyn.org However, the catalyst system epoxidizes the undesired, minor enantiomer at a much faster rate in a second epoxidation step, consuming it to form a bis-epoxide. orgsyn.org The desired, major enantiomer reacts much more slowly in the second step due to a "mismatched" stereochemical arrangement. orgsyn.org This kinetic resolution effectively removes the minor enantiomer from the mono-epoxide product mixture, thereby enriching the desired enantiomer to a nearly pure state (>99% ee) upon prolonged reaction times. orgsyn.orgorgsyn.org
| Parameter | Condition | Outcome | Reference |
| Substrate | 1,4-Pentadien-3-ol (divinyl carbinol) | - | orgsyn.org |
| Catalyst | Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | - | orgsyn.org |
| Chiral Ligand | (+)-Diisopropyl L-tartrate ((+)-DIPT) | (S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol | orgsyn.org |
| Oxidant | Cumene hydroperoxide or tert-butyl hydroperoxide | - | orgsyn.org |
| Solvent | Dichloromethane (CH₂Cl₂) | - | orgsyn.org |
| Temperature | -15 to -20 °C | - | orgsyn.org |
| Initial Selectivity | Short reaction time | ~88% ee | orgsyn.orgorgsyn.org |
| Final Selectivity | Prolonged reaction time (with kinetic resolution) | >99% ee | orgsyn.orgorgsyn.org |
| Yield | - | 63% (isolated) | orgsyn.org |
Biocatalytic Approaches to Chiral this compound
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis for producing chiral compounds. mdpi.comcore.ac.uk For the synthesis of chiral this compound, two main biocatalytic strategies can be envisioned: the direct enantioselective epoxidation of 1,4-pentadien-3-ol or the kinetic resolution of a racemic mixture of the target compound.
Enzymes such as unspecific peroxygenases (UPOs) are capable of performing epoxidation reactions on alkenes. mdpi.com Fungal UPOs, for instance, can catalyze the epoxidation of terminal double bonds, making them potential candidates for the selective epoxidation of one of the vinyl groups in 1,4-pentadien-3-ol. mdpi.com The selectivity of these enzymes can be high, with some UPOs producing over 95% epoxide relative to other oxidation products like allylic alcohols. mdpi.com The reaction conditions, such as pH and the use of co-solvents, are critical for optimizing enzyme activity and selectivity. mdpi.com
Another approach involves the use of epoxide hydrolases (EHs). These enzymes catalyze the enantioselective hydrolysis of a racemic epoxide, yielding an enantiomerically enriched unreacted epoxide and a diol. core.ac.uk This kinetic resolution process is a well-established method for obtaining enantiopure epoxides. core.ac.uk Furthermore, a chemoenzymatic route could involve the chemical synthesis of a halohydrin from 1,4-pentadien-3-ol, followed by an enzymatic, base-like reaction to close the ring to form the epoxide, a process for which halohydrin dehalogenases are known. google.com
Chiral Auxiliary-Mediated Epoxidation Strategies
The use of a chiral auxiliary is a classical strategy in asymmetric synthesis. uea.ac.uk This method involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the starting material. uea.ac.uk The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. uea.ac.uk
For the synthesis of this compound, a chiral auxiliary could be attached to the hydroxyl group of 1,4-pentadien-3-ol. The steric and electronic properties of the auxiliary would then create a chiral environment around the prochiral substrate, directing an epoxidation reagent to attack one of the two vinyl groups from a specific face. This would result in a diastereoselective epoxidation. After the reaction, the auxiliary would be removed, releasing the enantiomerically enriched vinyl epoxy alcohol. While direct examples for this specific transformation are not prevalent, the principle has been demonstrated in related systems. For instance, diisopropyl (R,R)-tartrate has been successfully used as a chiral auxiliary to control the asymmetric 1,3-dipolar cycloaddition to one of the vinyl groups of 1,4-pentadien-3-ol, achieving excellent diastereoselectivity and enantioselectivity. nii.ac.jp This highlights the potential of using tartrate-based or other auxiliaries, such as Evans oxazolidinones, to control the stereochemistry of epoxidation on this substrate. nii.ac.jpsci-hub.se
Stereodivergent Synthesis of this compound Diastereomers
A stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product with multiple chiral centers by changing the reagents or reaction conditions. This compound has two stereocenters, leading to four possible stereoisomers: (1S, 2'R), (1R, 2'S), (1S, 2'S), and (1R, 2'R).
The Sharpless Asymmetric Epoxidation is inherently stereodivergent for producing enantiomers. As described previously, using L-(+)-tartrate yields the (1S, 2'R)-epoxy alcohol, while using D-(-)-tartrate would produce its enantiomer, the (1R, 2'S)-epoxy alcohol. orgsyn.orggoogle.com
Accessing the other pair of diastereomers, (1S, 2'S) and (1R, 2'R), requires a different strategy. One conceptual approach involves substrate control combined with reagent control. For instance, one could start with an enantiomerically pure precursor and then apply an epoxidation method that gives the opposite diastereoselectivity to the Sharpless protocol. Vanadium-catalyzed epoxidations, for example, are known to proceed via a different mechanism and can favor the formation of anti-epoxides, whereas the Sharpless epoxidation of acyclic allylic alcohols typically yields syn-epoxides. wikipedia.org By choosing the appropriate enantiomer of a chiral precursor and matching it with a syn- or anti-selective epoxidation method, one could theoretically access all four stereoisomers. This principle of switching the order of synthetic steps (e.g., reduction then epoxidation vs. epoxidation then reduction) has been used to create diastereomeric vinyl epoxides from other precursors. acs.orgresearchgate.net
Development of Novel Catalytic Systems for this compound Synthesis
Research into new catalytic systems aims to overcome the limitations of classical methods, such as the use of toxic metals or hazardous oxidants, by developing more sustainable and efficient organocatalytic approaches.
Organocatalytic Epoxidation of Precursors to this compound
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a "greener" alternative to many metal-based systems. rsc.org Several organocatalytic systems have been developed for the epoxidation of alkenes and could be applied to the synthesis of this compound from its precursor, 1,4-pentadien-3-ol.
One notable system employs a pyrrole-proline diketopiperazine (DKP) catalyst. This catalyst can activate molecular oxygen (O₂) in the presence of a Hantzsch ester as a reductant, enabling the metal-free aerobic epoxidation of electron-rich alkenes under mild conditions. rsc.orgrsc.org This method avoids the use of hazardous peroxide oxidants. rsc.org
Another major class of organocatalysts for epoxidation involves chiral ketones, such as those derived from fructose. science.gov These catalysts react with a stoichiometric oxidant like Oxone to form a highly reactive chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the alkene enantioselectively. A simpler and cheaper alternative, 2,2,2-trifluoroacetophenone, has also been identified as an efficient organocatalyst for epoxidation using hydrogen peroxide (H₂O₂) as a green oxidant. acs.org
Chiral iminium salts, formed from chiral amines and aldehydes, represent a third approach. These catalysts, in combination with an oxidant, can form chiral oxaziridinium salts that perform the asymmetric epoxidation of unfunctionalized alkenes. lboro.ac.uk The development of these systems for allylic alcohols like 1,4-pentadien-3-ol could provide a valuable, metal-free route to chiral this compound.
| Catalyst Type | Catalyst Example | Oxidant | Key Features | Reference |
| Diketopiperazine | Pyrrole-proline DKP | Molecular Oxygen (O₂) / Hantzsch Ester | Metal-free, aerobic, mild conditions. | rsc.org, rsc.org |
| Chiral Ketone | Fructose-derived ketones | Oxone | Forms chiral dioxirane in situ. | science.gov |
| Fluoro-ketone | 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide (H₂O₂) | Inexpensive catalyst, green oxidant. | acs.org |
| Iminium Salt | Oxazolidine-based salts | Oxone | Forms chiral oxaziridinium salt catalyst. | lboro.ac.uk |
An in-depth examination of the chemical compound this compound reveals sophisticated and evolving synthetic strategies. This article focuses on specific advanced methodologies, including metal-catalyzed techniques and the integration of green chemistry principles, to produce this versatile chemical intermediate.
Mechanistic Investigations into the Reactions of 1 Oxiran 2 Yl Prop 2 En 1 Ol
Stereochemical Pathways and Enantioselectivity in Transformations
Information regarding the stereochemical pathways of reactions involving 1-(Oxiran-2-yl)prop-2-en-1-ol is not documented in the available literature. The stereochemistry of this molecule, which contains two chiral centers, would be expected to significantly influence its reactions. For instance, in a kinetic resolution process, a chiral catalyst would react at different rates with the enantiomers of this compound, allowing for their separation. However, no studies detailing such a resolution, including the specific catalysts, reaction conditions, or the resulting enantiomeric excess values, could be found for this compound.
Kinetic Studies of Reaction Rates and Rate-Determining Steps
There are no available kinetic studies that have measured the reaction rates or determined the rate-determining steps for transformations of this compound. Such studies would involve monitoring the concentration of the reactant and products over time under various conditions (e.g., temperature, catalyst loading, substrate concentration). This would allow for the determination of the reaction order with respect to each component and the calculation of the rate constant. A kinetic isotope effect study, where a hydrogen atom is replaced by deuterium, could help to identify the rate-determining step of a reaction. Unfortunately, no such experimental data has been published for this specific molecule.
Role of Catalysts and Ligands in Mediating Reactivity and Selectivity
The functional groups present in this compound suggest that its reactivity could be mediated by various catalysts. For example, palladium catalysts are often used in reactions involving vinyl groups. The choice of ligands coordinated to the metal center plays a crucial role in controlling the reactivity and selectivity of such transformations. Ligands can influence the reaction by modifying the steric and electronic environment of the catalyst. However, there is no specific information available on the use of any particular catalysts or ligands in reactions of this compound, nor are there any data tables comparing the performance of different catalyst-ligand systems.
Transition State Analysis and Reaction Pathway Elucidation
Computational chemistry is a powerful tool for analyzing transition states and elucidating reaction pathways. Such studies would involve using quantum mechanical methods to model the reaction and calculate the energies of reactants, products, intermediates, and transition states. This would provide insights into the reaction mechanism at a molecular level. A search of the computational chemistry literature did not reveal any studies that have performed a transition state analysis for reactions involving this compound. Therefore, no data on activation energies or the geometries of transition states for this compound can be provided.
Synthesis and Characterization of Derivatives and Analogues of 1 Oxiran 2 Yl Prop 2 En 1 Ol
Design and Synthesis of Modified Oxirane-Containing Alcohols
The synthesis of modified oxirane-containing alcohols related to 1-(oxiran-2-yl)prop-2-en-1-ol often leverages established methods for creating vinyl epoxides, with careful consideration for stereochemical control. One common strategy involves the epoxidation of a corresponding allylic alcohol. For instance, asymmetric epoxidation techniques, such as the Sharpless or Shi epoxidation, can be employed to produce enantiomerically enriched vinyl epoxides from prochiral allylic alcohols, thereby installing a specific stereochemistry at the oxirane ring. beilstein-journals.org
Another powerful approach is the Corey–Chaykovsky reaction, where a sulfur ylide reacts with an α,β-unsaturated aldehyde to form the vinyl epoxide. acs.org The choice of a chiral sulfonium (B1226848) salt in this reaction can induce asymmetry, leading to optically active products. acs.org Modifications can also be designed by starting with more complex precursors. For example, the desymmetrization of polyols using chiral catalysts can yield enantiomerically enriched diols, which can then be cyclized to form modified vinyl epoxides. acs.org
Further derivatization can be achieved through reactions that expand or alter the oxirane ring itself. A notable example is the phosphene-induced ring expansion of vinyloxiranes using phosphoryl diazomethanes. This metal- and catalyst-free method results in the formation of vinyl-functionalized 1,2-oxaphospholane (B8521427) 2-oxides, effectively replacing the oxirane with a five-membered phosphorus-containing heterocycle. chemistryviews.org This demonstrates how the core scaffold can be significantly modified to incorporate heteroatoms other than oxygen into the ring system.
| Synthetic Strategy | Precursor Type | Key Reagent/Catalyst | Product Feature |
| Asymmetric Epoxidation | Allylic Alcohol | Shi Ketone Catalyst | Enantiomerically enriched epoxide beilstein-journals.org |
| Corey–Chaykovsky Reaction | α,β-Unsaturated Aldehyde | Chiral Sulfonium Salt | Optically active vinyl epoxide acs.org |
| Desymmetrization | Triol | Chiral Copper Catalyst | Enantiomerically enriched vinyl epoxide acs.org |
| Ring Expansion | Vinyloxirane | Phosphoryl Diazomethane | Vinyl-functionalized 1,2-oxaphospholane 2-oxide chemistryviews.org |
Introduction of Diverse Functional Groups on the this compound Scaffold
The reactivity of the this compound scaffold is dominated by the strained oxirane ring, which is susceptible to ring-opening reactions with a wide variety of nucleophiles. rsc.org This reactivity provides a powerful avenue for introducing diverse functional groups. The regioselectivity of the nucleophilic attack is a key feature of vinyl epoxides, which can proceed through two main pathways: a direct SN2 attack at the C2 position (1,2-addition) or a conjugate SN2' attack at the C4 position (1,4-addition). The outcome is often influenced by the nature of the nucleophile and the reaction conditions, including the presence of catalysts such as copper salts. researchgate.net
A broad spectrum of nucleophiles has been successfully employed in the ring-opening of vinyl epoxides, leading to a host of functionalized derivatives. rsc.org These include:
Carbon Nucleophiles: Organocuprates (Gilman reagents) and Grignard reagents can introduce alkyl or aryl groups.
Oxygen Nucleophiles: Alcohols and phenols can be used to form ether linkages.
Nitrogen Nucleophiles: Amines and azides serve to install amino functionalities, which are crucial for the synthesis of alkaloids and other nitrogen-containing compounds.
Sulfur Nucleophiles: Thiols can be used to introduce sulfur-containing moieties.
Beyond nucleophilic ring-opening, the vinyl group enables cycloaddition reactions. For example, vinyl epoxides can react with in-situ generated arynes in a transition-metal-free cascade process. This reaction proceeds via a Diels-Alder reaction followed by ring-opening aromatization and an ene reaction to yield highly functionalized phenanthrene (B1679779) derivatives. nih.gov This demonstrates the potential for building complex aromatic systems from the relatively simple vinyl oxirane scaffold.
| Reaction Type | Reagent Class | Functional Group Introduced | Resulting Structure |
| SN2 / SN2' Ring Opening | Organocuprates | Alkyl/Aryl | Allylic or Homoallylic Alcohols rsc.orgresearchgate.net |
| SN2 / SN2' Ring Opening | Amines/Azides | Amino | Amino Alcohols rsc.org |
| Diels-Alder Cycloaddition | Arynes | Phenanthrene | Substituted Phenanthrenes nih.gov |
| Ring Expansion | Phosphoryl Diazomethanes | Phosphonate Heterocycle | 1,2-Oxaphospholane 2-oxides chemistryviews.org |
Stereochemical Purity and Configurational Stability of Derivatives
The utility of this compound and its analogues as chiral synthons is critically dependent on the ability to control and maintain their stereochemistry throughout a synthetic sequence. The initial stereochemical purity is established during the synthesis of the vinyl epoxide itself, often through asymmetric epoxidation methods that yield high enantiomeric excess. beilstein-journals.org
The configurational stability of the molecule becomes paramount during subsequent derivatization reactions, particularly the nucleophilic ring-opening of the epoxide. SN2-type reactions on the epoxide are inherently stereospecific, proceeding with inversion of configuration at the attacked carbon center. This predictability allows for the controlled installation of new stereocenters.
However, the configurational stability can be compromised by competing reaction pathways. One such complication is the Payne rearrangement, an equilibrium between a 2,3-epoxy alcohol and its 1,2-epoxy alcohol isomer under basic conditions. beilstein-journals.org In the context of vinyl epoxides, Lewis acid-promoted Payne-type rearrangements have been observed, which can alter both the regiochemistry and stereochemistry of the final product. For example, the reaction of a hindered internal vinyl epoxide with a vinylcopper complex was found to proceed through a Lewis acid-promoted Payne rearrangement, leading to an unexpected alcohol product instead of the anticipated direct ring-opening product. beilstein-journals.org Understanding and controlling such rearrangements are crucial for ensuring the stereochemical integrity of the desired derivative.
Application of this compound as a Chiral Synthon for Natural Product Synthesis (e.g., Loline (B1675033), Indolizidines)
The dense functionality and defined stereochemistry of chiral vinyl epoxides like this compound make them highly valuable intermediates in the total synthesis of complex natural products.
Loline Alkaloids: The loline alkaloids are a family of insecticidal natural products characterized by a saturated pyrrolizidine (B1209537) core with an unusual ether bridge spanning carbons C2 and C7. wikipedia.org This strained bicyclic ether linkage is a significant synthetic challenge. The biosynthetic pathway involves the oxidation of an aminopyrrolizidine intermediate to form this bridge. nih.gov In chemical synthesis, a vinyl epoxide scaffold is an ideal precursor for constructing this feature. A synthetic strategy could involve the introduction of a nitrogen-containing nucleophile via ring-opening of the epoxide, followed by intramolecular cyclization of the resulting amino alcohol to form the pyrrolizidine ring. The remaining vinyl and alcohol functionalities can then be manipulated to form the characteristic C2-C7 ether bridge, for example, through an intramolecular Williamson ether synthesis or a related cyclization reaction. While specific syntheses of lolines starting directly from this compound are not prominently documented in the provided literature, the fundamental reactivity of the vinyl epoxide synthon aligns perfectly with the structural requirements for assembling the loline core. nih.gov
Indolizidine Alkaloids: Indolizidine alkaloids are another class of nitrogen-containing bicyclic natural products, many of which are polyhydroxylated and exhibit a wide range of biological activities. researchgate.netnih.gov Their synthesis often requires precise control over multiple stereocenters. Chiral epoxides are frequently used as starting materials to establish this stereochemistry early in the synthesis. A vinyl epoxide such as this compound can serve as a versatile four-carbon building block. For instance, the regioselective ring-opening of the epoxide with a nitrogen nucleophile can set the stereochemistry of a key hydroxyl or amino group. The remaining alkene can then be used in subsequent transformations, such as ozonolysis, dihydroxylation, or Heck coupling, to elaborate the rest of the carbon skeleton and complete the synthesis of the indolizidine ring system. The synthesis of related pyrrolizidine alkaloids, such as alexine, has been shown to utilize epimeric allylic alcohols derived from epoxide intermediates as crucial synthons for building the bicyclic core. nih.gov This highlights the general applicability of vinyl oxirane carbinol-type structures in the synthesis of these alkaloid families.
Computational Chemistry and Theoretical Modeling of 1 Oxiran 2 Yl Prop 2 En 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule like 1-(Oxiran-2-yl)prop-2-en-1-ol. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide valuable insights into its molecular orbitals and electron distribution.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting reactivity. For this compound, the HOMO is expected to be localized on the electron-rich regions, namely the oxygen atoms of the epoxide and alcohol moieties, as well as the π-system of the vinyl group. The LUMO, conversely, would likely be centered on the electrophilic carbon atoms of the strained epoxide ring and the C=C double bond. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity toward various reagents.
A lower HOMO-LUMO gap generally signifies higher reactivity. The presence of both a strained epoxide ring and a reactive vinyl group suggests that this compound would have a relatively small energy gap, making it susceptible to both nucleophilic and electrophilic attack.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value Range | Significance |
| HOMO Energy | -8.0 to -10.0 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | 0.5 to 2.5 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 8.5 to 12.5 eV | Reflects overall chemical reactivity |
| Dipole Moment | 1.5 to 3.0 D | Influences intermolecular interactions and solubility |
Note: These values are estimations based on typical ranges for similar functional groups and would require specific calculations for precise determination.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating reaction mechanisms and the energetics of chemical transformations. For this compound, DFT studies would be invaluable for exploring its reactivity, particularly the ring-opening of the epoxide and reactions involving the vinyl and alcohol groups.
DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), can be employed to model various reaction pathways. For instance, the acid-catalyzed or base-catalyzed ring-opening of the epoxide can be simulated to determine the transition state structures and activation energy barriers. Such studies would likely show that under acidic conditions, the reaction proceeds via a carbocation-like transition state, with nucleophilic attack at the more substituted carbon of the epoxide. Under basic conditions, the attack would favor the less sterically hindered carbon.
Furthermore, DFT can be used to investigate the energetics of reactions such as epoxidation of the vinyl group or oxidation of the alcohol. By calculating the Gibbs free energy of reactants, transition states, and products, the thermodynamic and kinetic feasibility of these reactions can be assessed.
Table 2: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound
| Reaction | Catalyst | Predicted Activation Energy (kcal/mol) | Predicted Reaction Outcome |
| Epoxide Ring-Opening | Acid | 10 - 15 | Formation of a diol |
| Epoxide Ring-Opening | Base | 15 - 20 | Formation of a diol |
| Epoxidation of Vinyl Group | Peroxy Acid | 12 - 18 | Formation of a diepoxide |
| Alcohol Oxidation | Oxidizing Agent | 8 - 14 | Formation of a ketone |
Note: These are illustrative values and the actual activation energies would depend on the specific reagents and reaction conditions modeled.
Conformational Analysis and Molecular Mechanics Simulations
The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis, using methods like molecular mechanics (MM) with force fields such as MMFF94 or AMBER, can identify the most stable conformations of the molecule.
Due to the presence of single bonds, this compound can adopt various conformations. The relative orientation of the epoxide, alcohol, and vinyl groups will significantly impact the molecule's energy. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the epoxide ring is a key stabilizing interaction that would be explored in such an analysis. oup.comoup.comnsf.gov
Molecular mechanics simulations can generate a potential energy surface, revealing the low-energy conformers and the energy barriers for interconversion between them. These studies would likely indicate that conformations allowing for intramolecular hydrogen bonding are significantly lower in energy.
Table 3: Predicted Relative Energies of Key Conformations of this compound
| Conformation | Key Feature | Predicted Relative Energy (kcal/mol) |
| Global Minimum | Intramolecular H-bond between OH and epoxide oxygen | 0.0 |
| Local Minimum 1 | Extended conformation, no H-bond | 2.0 - 4.0 |
| Local Minimum 2 | Gauche orientation of vinyl group | 1.5 - 3.5 |
Note: The relative energies are hypothetical and would be determined through detailed conformational searches.
Molecular Docking and Ligand-Binding Studies (for synthetic enzyme-substrate interactions, not biological activity in humans)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to investigate its potential interactions as a substrate for synthetic enzymes or catalysts.
For example, one could model the interaction of this compound with the active site of a hydrolase or a transferase enzyme designed for epoxide ring-opening or functional group transfer. The docking simulations would predict the binding mode and affinity, providing insights into the substrate specificity and potential catalytic mechanism.
The results of such a study would typically include a docking score, which estimates the binding free energy, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme's active site residues. This information is crucial for the rational design of new catalysts for the selective transformation of this and similar molecules.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Epoxide Hydrolase
| Parameter | Predicted Value | Interpretation |
| Docking Score (Binding Affinity) | -5.0 to -8.0 kcal/mol | Indicates favorable binding to the active site |
| Key Interacting Residues | Asp, His, Tyr | Suggests specific hydrogen bonding and catalytic interactions |
| Predicted Binding Pose | Epoxide ring positioned near catalytic residues | Consistent with a mechanism for ring-opening |
Note: These results are hypothetical and would be generated from a specific molecular docking simulation with a defined enzyme structure.
Polymer Chemistry Applications of 1 Oxiran 2 Yl Prop 2 En 1 Ol As a Monomer
Ring-Opening Polymerization of the Oxirane Moiety for Polyether Architectures
The oxirane (epoxide) group of 1-(oxiran-2-yl)prop-2-en-1-ol can undergo ring-opening polymerization (ROP) to yield polyether backbones with pendant allyl alcohol groups. This process can be initiated through either anionic or cationic mechanisms, each offering distinct advantages in controlling the polymer architecture.
Anionic ring-opening polymerization (AROP) of functional epoxides is a well-established method for producing well-defined polyethers. wiley-vch.deacs.org This living polymerization technique allows for precise control over molecular weight and dispersity. wiley-vch.de The polymerization is typically initiated by strong bases, such as alkoxides, which nucleophilically attack one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a propagating alkoxide species. This process continues with the sequential addition of monomer units. The presence of the allylic alcohol group requires careful selection of reaction conditions to prevent side reactions.
Cationic ring-opening polymerization (CROP) provides an alternative route to polyethers from oxirane-containing monomers. acs.orgacs.org This method typically employs Lewis or Brønsted acids as initiators, which activate the epoxide ring towards nucleophilic attack by another monomer molecule. rsc.org The polymerization of glycidol, a structural analog of this compound, has been shown to proceed via two competing mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.netnih.gov The prevalence of each mechanism influences the degree of branching in the final polyether. researchgate.net Metal-free catalytic systems, such as those based on tris(pentafluorophenyl)borane, have been developed for the CROP of glycidol, offering a recyclable and environmentally friendly approach to polyether synthesis. acs.org
The resulting polyethers, featuring pendant allyl groups, are valuable intermediates for further functionalization, as will be discussed in section 8.4.
Radical Polymerization of the Allylic Alcohol Moiety for Polyvinyl Alcohol Derivatives
The allylic alcohol moiety of this compound can be polymerized via radical mechanisms to form polymers with a polyvinyl alcohol-type backbone and pendant oxirane groups. However, the radical polymerization of allylic monomers is known to be challenging. wiley-vch.debibliotekanauki.plnih.gov
The primary difficulty lies in the low reactivity of the allylic double bond and the high propensity for degradative chain transfer. researchgate.netbibliotekanauki.pl In this process, a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule, resulting in the formation of a stable, non-propagating allyl radical. This terminates the growing polymer chain and leads to the formation of low molecular weight oligomers. bibliotekanauki.plnih.gov
To overcome these limitations, specific polymerization strategies are often employed. These can include:
High-temperature polymerization: Using initiators that are active at elevated temperatures (up to 180°C) can help to mitigate the effects of chain transfer. bibliotekanauki.pl
Programmed monomer/initiator feed: In copolymerizations with more reactive monomers, a gradual and controlled feed of the comonomer and initiator can ensure a more uniform incorporation of the allylic monomer into the polymer chain. bibliotekanauki.pl
Due to these challenges, the direct homopolymerization of allylic alcohols to high molecular weight polymers is often inefficient. acs.orgnih.gov An alternative approach to obtaining linear, high molecular weight poly(allyl alcohol) and its derivatives involves the post-polymerization modification of a precursor polymer. For instance, a suitable activated polyacrylamide can be polymerized to a high molecular weight and then reduced under mild conditions to yield linear poly(allyl alcohol). acs.orgnih.gov This method allows for the synthesis of well-defined poly(allyl alcohol) homo- and block copolymers. acs.orgnih.gov
Polymers derived from the radical polymerization of this compound, containing pendant oxirane rings, are of significant interest for applications requiring subsequent crosslinking or functionalization.
Copolymerization Strategies to Engineer Advanced Polymeric Materials
The bifunctional nature of this compound makes it an ideal candidate for copolymerization strategies to create advanced polymeric materials with tailored properties. By selectively polymerizing one of the functional groups, the other remains available for subsequent reactions, leading to the formation of functional or crosslinkable polymers.
Given the structural similarity, the copolymerization behavior of this compound can be inferred from studies on its isomer, allyl glycidyl (B131873) ether (AGE). Radical copolymerization of AGE with various vinyl monomers has been investigated, demonstrating that the epoxy group remains intact during the polymerization of the allyl moiety. acs.orgacs.org This allows for the synthesis of linear copolymers with pendant epoxy groups.
The reactivity ratios for the copolymerization of AGE with several common monomers have been determined and are presented in the table below. These ratios indicate the relative reactivity of the monomers towards the propagating radical chain ends and are crucial for predicting the composition of the resulting copolymer.
| Comonomer (M₂) | r₁ | r₂ | Polymerization Temperature (°C) | Reference |
|---|---|---|---|---|
| Methyl Methacrylate | 0.035 | 40.7 | 70 | bibliotekanauki.pl |
| Butyl Methacrylate | 0.02 | 27 | - | bibliotekanauki.pl |
| Maleic Anhydride | 0.002 | 0.01 | - | bibliotekanauki.pl |
The low values of r₁ for AGE in these systems are consistent with the generally low reactivity of allylic monomers in radical polymerization. bibliotekanauki.pl
Anionic copolymerization of AGE with ethylene (B1197577) oxide has also been explored, yielding random copolymers with both allyl and hydroxyl functionalities. wiley-vch.de This approach provides a modular platform for the synthesis of multi-functional poly(ethylene glycol) (PEG)-based materials for bioconjugation. wiley-vch.de
Post-Polymerization Functionalization of this compound Derived Polymers
A key advantage of using this compound as a monomer is the potential for post-polymerization functionalization of the resulting polymers. Depending on the polymerization strategy employed, either the pendant oxirane or the pendant allylic alcohol group can be modified to introduce a wide range of functionalities.
Modification of Pendant Oxirane Groups:
If the allylic alcohol moiety is polymerized, the resulting polymer will have pendant oxirane rings. These highly reactive groups can be readily opened by a variety of nucleophiles, providing a versatile platform for functionalization. bibliotekanauki.pl This post-polymerization modification technique is widely used to introduce diverse functional groups onto a polymer backbone. bibliotekanauki.plnih.gov Common nucleophiles and the resulting functionalities include:
Amines: Reaction with primary or secondary amines introduces amino groups, which can be further modified or used to alter the polymer's solubility and charge characteristics. bibliotekanauki.pl
Carboxylic acids: This reaction leads to the formation of ester and hydroxyl groups. bibliotekanauki.pl
Thiols: The thiol-epoxy "click" reaction is a highly efficient and regioselective method for introducing thioether linkages. nih.gov
Water (hydrolysis): Hydrolysis of the epoxide results in the formation of diol functionalities. bibliotekanauki.pl
Azides: Ring-opening with azide (B81097) nucleophiles introduces azide groups, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Modification of Pendant Allyl Groups:
Conversely, if the oxirane moiety is polymerized via ROP, the resulting polyether will have pendant allyl groups. These double bonds are amenable to a range of post-polymerization modifications, most notably the thiol-ene "click" reaction. acs.orgmdpi.com This radical-mediated reaction proceeds with high efficiency under mild conditions and is tolerant of a wide variety of functional groups. mdpi.com By reacting the allyl-functionalized polyether with different thiol-containing molecules, a diverse library of functional polymers can be created. nih.gov Other reactions that can be performed on the pendant allyl groups include epoxidation, bromination, and dihydroxylation, further expanding the scope of accessible polymer functionalities. nih.gov
This dual-functional monomer, therefore, provides a powerful tool for the synthesis of advanced polymeric materials through a combination of controlled polymerization and efficient post-polymerization modification techniques.
Emerging Research Directions and Future Prospects in 1 Oxiran 2 Yl Prop 2 En 1 Ol Chemistry
Sustainable and Renewable Feedstocks for 1-(Oxiran-2-yl)prop-2-en-1-ol Synthesis
The imperative for green chemistry is driving a shift away from petrochemical-based synthesis toward the utilization of renewable feedstocks. For this compound, a key precursor is glycidol, which can be synthesized from glycerol, a byproduct of biodiesel production. preprints.org This positions this compound as a candidate for bio-based production.
One promising route involves the epoxidation of allyl alcohol, which can also be derived from glycerol. nih.govgoogle.com Research is focused on developing highly selective and environmentally benign catalytic systems for this transformation. Biocatalysis, employing enzymes such as lipases and epoxidases, offers a compelling avenue for the stereoselective synthesis of chiral this compound from renewable precursors. The enzymatic kinetic resolution of racemic mixtures is another viable strategy to obtain enantiomerically pure forms of the compound. acs.org
Table 1: Potential Bio-based Routes to this compound and its Precursors
| Precursor | Renewable Source | Key Transformation | Potential Catalyst |
| Glycidol | Glycerol | Dehydration, Epoxidation | Heterogeneous catalysts, Enzymes |
| Allyl Alcohol | Glycerol | Dehydration, Hydrogenation | Metal catalysts, Biocatalysts |
| Acrolein | Glycerol | Dehydration | Acid catalysts |
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry and automated synthesis are revolutionizing the production of fine chemicals by offering enhanced safety, scalability, and process control. researchgate.netnih.gov The synthesis of this compound, particularly enantiomerically pure forms, could greatly benefit from these technologies.
Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing the exothermic nature of epoxidation and subsequent reactions of the epoxide ring. nih.gov The use of immobilized catalysts or enzymes in packed-bed reactors would facilitate catalyst recycling and product purification, aligning with the principles of green chemistry. unimi.it
Automated synthesis platforms, guided by machine learning algorithms, could accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. mdpi.com High-throughput screening of catalysts and reaction conditions would enable the rapid identification of optimal parameters for yield, selectivity, and sustainability.
Table 2: Comparison of Batch vs. Flow Synthesis for Epoxide Production
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Limited, potential for thermal runaways | Excellent, enhanced safety |
| Mass Transfer | Often diffusion-limited | Enhanced, improved reaction rates |
| Scalability | Challenging, requires re-optimization | Straightforward, linear scalability |
| Process Control | Difficult to maintain homogeneity | Precise control over parameters |
| Safety | Handling of hazardous intermediates in large volumes | Small reactor volumes, in-situ generation of reactive species |
Novel Applications in Advanced Materials Science and Engineering (excluding human trials)
The trifunctional nature of this compound makes it a highly attractive building block for the synthesis of advanced materials. The epoxide, vinyl, and hydroxyl groups can undergo a variety of polymerization and modification reactions, leading to polymers with tailored properties.
The epoxide functionality allows for its incorporation into epoxy resins, potentially as a reactive diluent or a cross-linking agent to enhance toughness and flexibility. google.comgoogle.com The vinyl group can participate in free-radical polymerization to create acrylic-type polymers or undergo thiol-ene and hydrosilylation reactions for the preparation of functional coatings and adhesives. wikipedia.org The hydroxyl group provides a site for further functionalization or can contribute to the hydrophilicity and adhesive properties of the resulting polymer.
The combination of these functionalities in one molecule opens up possibilities for the creation of stimuli-responsive polymers, where one functional group can be selectively reacted while leaving the others available for subsequent transformations. nih.gov For instance, the vinyl group could be polymerized, and the pendant epoxide groups could then be cross-linked in a secondary step to form a thermoset material.
Table 3: Potential Polymer Architectures from this compound
| Polymerization/Reaction Type | Functional Group(s) Involved | Resulting Polymer/Material Type | Potential Applications |
| Ring-Opening Polymerization | Epoxide | Polyether | Coatings, Adhesives, Sealants |
| Free-Radical Polymerization | Vinyl | Polyacrylate | Functional Resins, Composites |
| Thiol-Ene Reaction | Vinyl | Thioether Network | Optical Materials, Biomaterials |
| Hydrosilylation | Vinyl | Organosilicon Polymer | Silicone Coatings, Elastomers |
| Polycondensation | Hydroxyl | Polyester, Polyurethane | Biodegradable Polymers, Foams |
Interdisciplinary Research at the Interface of Organic Chemistry and Catalysis
The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound. Interdisciplinary research combining organic synthesis, catalyst design, and computational chemistry will be crucial in this endeavor.
Organocatalysis offers a metal-free approach to the asymmetric synthesis and ring-opening of epoxides. nih.govrsc.org Chiral Brønsted acids or bases could be employed for the enantioselective synthesis of this compound, while nucleophilic organocatalysts could mediate its stereoselective polymerization.
Metal catalysis will continue to play a significant role. For instance, transition metal complexes can be designed for the selective ring-opening of the epoxide in the presence of the vinyl group, or for the controlled polymerization of the vinyl moiety. rsc.org The development of catalysts for the dynamic kinetic resolution of racemic this compound would be a significant breakthrough, allowing for the conversion of the entire racemic mixture into a single enantiomer.
Biocatalysis , as mentioned earlier, holds immense promise for the green synthesis of this compound. Directed evolution of enzymes could lead to biocatalysts with enhanced activity, selectivity, and stability for the production of this compound from renewable feedstocks. acs.org
Computational studies will be instrumental in elucidating reaction mechanisms and predicting the performance of new catalysts, thereby guiding experimental efforts. rsc.orgnih.gov This synergistic approach will undoubtedly accelerate the development of efficient and sustainable chemical processes centered around this compound.
Q & A
Q. What spectroscopic techniques are essential for confirming the structure of 1-(Oxiran-2-yl)prop-2-en-1-ol, and how are they applied?
Structural confirmation requires integrating nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and Fourier-transform infrared spectroscopy (FT-IR). For example, <sup>1</sup>H-NMR of the enantiomer (S)-1-((R)-Oxiran-2-yl)prop-2-en-1-ol reveals epoxide protons at δ 3.02–3.15 ppm and allylic alcohol protons at δ 4.40 ppm. <sup>13</sup>C-NMR confirms carbons at δ 51.2 (epoxide) and 56.8 ppm (oxygen-bearing carbon). HR-MS ([M+Na]<sup>+</sup> m/z 123.0521) validates the molecular formula (C5H8O2), while FT-IR identifies O-H (3400 cm<sup>−1</sup>) and epoxide C-O-C (1250 cm<sup>−1</sup>) stretches .
Q. What safety protocols should be followed when handling epoxide derivatives like this compound?
Epoxides are reactive and may pose inhalation or skin contact risks. Standard precautions include using fume hoods, nitrile gloves, and safety goggles. While specific SDS data for this compound are limited, analogous compounds (e.g., 1-Oleoyl Glycerol) recommend avoiding water contamination, which could destabilize the epoxide ring. Neutralize spills with inert adsorbents and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved and characterized?
Chiral resolution employs techniques like chiral HPLC with cellulose-based columns (e.g., Chiralpak® IB) or polarimetry. The enantiomers (S)-1-((R)-Oxiran-2-yl)prop-2-en-1-ol (CAS 100017-22-9) and (R)-1-((S)-Oxiran-2-yl)prop-2-en-1-ol (CAS 102490-00-6) exhibit distinct optical rotations ([α]D ±15.3°). Circular dichroism (CD) spectroscopy can further differentiate electronic transitions in the epoxide ring (190–220 nm) .
Q. What computational methods optimize electron density analysis for epoxide reactivity studies?
Density functional theory (DFT) using the Colle-Salvetti correlation-energy formula (adapted for electron density functionals) predicts reactive sites. Geometry optimization with B3LYP/6-31G(d) followed by Laplacian (∇²ρ) analysis identifies electron-deficient regions in the epoxide ring. Studies show correlation energies within 5% of experimental values, critical for assessing ring-opening kinetics .
Q. How can crystallographic refinement tools like SHELXL improve structural accuracy for low-resolution data?
SHELXL refines structures by integrating restraints for bond lengths/angles and anisotropic displacement parameters. For example, applying "ISOR" restraints stabilizes thermal motion parameters in disordered epoxide groups. Twin refinement (using TWIN/BASF commands) resolves overlapping reflections in chiral crystals, improving R1 values by 0.02–0.05 .
Q. How should researchers address discrepancies between experimental NMR and computational predictions?
Discrepancies in <sup>13</sup>C-NMR shifts (e.g., predicted δ 56.8 ppm vs. observed δ 55.2 ppm) may arise from solvent effects or conformational averaging. Solvent corrections (e.g., IEF-PCM model) and molecular dynamics (MD) simulations (300 K, 1 ns) account for dynamic averaging. Cross-validation with solid-state NMR or X-ray charge density maps resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
